molecular formula C9H12N2O2S B14223141 Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- CAS No. 827026-22-2

Benzenamine, 2-(ethylthio)-N-methyl-4-nitro-

Cat. No.: B14223141
CAS No.: 827026-22-2
M. Wt: 212.27 g/mol
InChI Key: PGGINKKEJXICFN-UHFFFAOYSA-N
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Description

Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with an ethylthio group, a nitro group, and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- typically involves multiple steps. One common method starts with the nitration of benzenamine to introduce the nitro group. This is followed by the introduction of the ethylthio group through a substitution reaction. Finally, the methylation of the amine group is achieved using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-ethyl-: Similar structure but lacks the nitro and ethylthio groups.

    Benzenamine, 4-nitro-: Similar structure but lacks the ethylthio and methyl groups.

    Benzenamine, N-methyl-: Similar structure but lacks the nitro and ethylthio groups.

Uniqueness

Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

827026-22-2

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-ethylsulfanyl-N-methyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O2S/c1-3-14-9-6-7(11(12)13)4-5-8(9)10-2/h4-6,10H,3H2,1-2H3

InChI Key

PGGINKKEJXICFN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)[N+](=O)[O-])NC

Origin of Product

United States

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